Xanthinin

Description

Historical Context of Xanthinin (B1684194) Discovery

Xanthinin was identified as a plant growth-regulating compound. medchemexpress.comacs.org Early research in the mid-20th century focused on isolating and characterizing this compound from plant sources. A key publication in the Journal of the American Chemical Society in 1954 detailed Xanthinin's role as a plant growth regulator isolated from Xanthium pennsylvanicum. medchemexpress.comacs.org Subsequent research further elucidated its chemical structure. acs.org

Significance of Natural Products in Chemical Biology and Phytochemistry

Natural products, such as Xanthinin, hold significant importance in the fields of chemical biology and phytochemistry. Phytochemistry is specifically dedicated to the study of chemicals derived from plants, including the description of their structures, functions in plant and human biology, and biosynthesis. wikipedia.org Natural products serve as a vast reservoir of diverse chemical structures with potential biological activities, offering valuable starting points for research in various disciplines, including drug discovery and development. nih.gov The study of natural products chemistry contributes to understanding complex biological processes and unraveling the intricate chemical and metabolic dynamics within organisms. nih.gov This field continues to provide novel applications and contributes to advancements in analytical, bioengineering, and medicinal uses. nih.gov

Current Research Landscape and Knowledge Gaps for Xanthinin

Current research on Xanthinin continues to explore its various biological activities and potential applications. Studies have investigated its properties, including its reported anti-inflammatory effects. ontosight.ai However, the full spectrum of its biological activities and potential uses requires further comprehensive investigation. ontosight.ai There is a need for more extensive documentation of its physical and chemical properties, such as melting point, boiling point, and solubility, in the existing literature. ontosight.ai

While research on xanthine (B1682287) and its derivatives is extensive, covering areas like their role in purine (B94841) metabolism, enzyme inhibition (specifically xanthine oxidase), and various pharmacological activities wikipedia.orgnih.govresearchgate.netbiointerfaceresearch.comscispace.comaip.orgscholarena.commdpi.comresearchgate.netresearchgate.nettandfonline.combiotech-asia.orgmdpi.com, specific research focusing solely on Xanthinin as a distinct compound, beyond its initial identification and structural elucidation, appears to have more limited publicly available detailed findings in the immediate search results. This suggests a potential knowledge gap in the in-depth exploration of Xanthinin's unique biological mechanisms and potential applications compared to the broader class of xanthines or other well-studied natural products.

Defining the Academic Research Scope for Xanthinin

The academic research scope for Xanthinin primarily encompasses its isolation, structural characterization, and the investigation of its intrinsic biological properties at a fundamental level. This includes studies on its occurrence in different plant species, its biosynthesis pathways, and its interactions with biological systems to understand its mechanisms of action. Research may also involve the synthesis of Xanthinin or its analogs for structure-activity relationship studies to identify key structural features responsible for observed biological effects. The focus remains on generating fundamental scientific knowledge about the compound itself.

Research areas within this scope include:

Isolation and Identification: Developing and refining methods for extracting and purifying Xanthinin from natural sources. aip.orgscholarena.commdpi.com

Structural Elucidation and Confirmation: Utilizing spectroscopic and analytical techniques to confirm and potentially further refine the understanding of its chemical structure. ontosight.aiacs.org

Biosynthesis Studies: Investigating the enzymatic pathways and genetic factors involved in the synthesis of Xanthinin in plants. researchgate.netmdpi.comnih.govtandfonline.comresearchgate.net

In vitro Biological Activity Screening: Evaluating the effects of Xanthinin on various cellular pathways, enzymes (like xanthine oxidase, if relevant to its structure), and biological targets in controlled laboratory settings. scispace.comaip.orgscholarena.commdpi.comresearchgate.netresearchgate.nettandfonline.commdpi.com

Structure-Activity Relationship (SAR) Studies: Synthesizing modified versions of Xanthinin to understand how changes in its chemical structure affect its biological activity. acs.orgresearchgate.net

Distribution and Occurrence: Mapping the presence and concentration of Xanthinin in different plant tissues and species. medchemexpress.comnih.gov

The academic research aims to build a foundational understanding of Xanthinin's chemistry and biology, providing a basis for potential future investigations in applied fields.

Table 1: Selected Plant Sources of Xanthinin

| Plant Species | Reference |

| Xanthium pennsylvanicum | medchemexpress.comacs.org |

| Hedosyne ambrosiifolia | nih.gov |

| Xanthium orientale | nih.gov |

Table 2: Chemical Properties of Xanthinin

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂O₅ | ontosight.ainih.gov |

| Molecular Weight | 306.4 g/mol (Computed) / 306.14672380 Da | ontosight.ainih.gov |

| CAS Number | 580-49-4, 17954-90-4 | nih.gov |

| PubChem CID | 160533 | nih.gov |

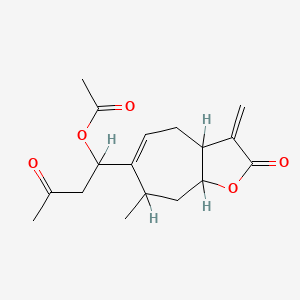

Structure

3D Structure

Properties

IUPAC Name |

[1-(7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)-3-oxobutyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O5/c1-9-7-15-14(11(3)17(20)22-15)6-5-13(9)16(8-10(2)18)21-12(4)19/h5,9,14-16H,3,6-8H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSCQKGSAHTWSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC=C1C(CC(=O)C)OC(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701113283 | |

| Record name | 6-[1-(Acetyloxy)-3-oxobutyl]-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-2H-cyclohepta[b]furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701113283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

580-49-4, 17954-90-4 | |

| Record name | Xanthinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=580-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[1-(Acetyloxy)-3-oxobutyl]-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-2H-cyclohepta[b]furan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17954-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[1-(Acetyloxy)-3-oxobutyl]-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-2H-cyclohepta[b]furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701113283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Isolation Methodologies of Xanthinin

Natural Abundance and Botanical Sources of Xanthinin (B1684194)

Xanthinin is primarily found in plants, with notable concentrations in certain genera. Research has focused on identifying the specific species where this compound is most abundant and investigating other potential botanical sources.

Primary Source Identification: Xanthium pennsylvanicum

Xanthium pennsylvanicum is recognized as a primary botanical source of xanthinin. This species, a member of the Xanthium genus, contains sesquiterpene lactones, including xanthinin.

Investigation of Other Potential Plant Genera and Species

Beyond Xanthium pennsylvanicum, xanthinin has been reported in other plants. These include other species within the Xanthium genus, such as Xanthium spinosum nih.gov, and species from different genera, such as Hedosyne ambrosiifolia nih.gov. Investigations into the phytochemical profiles of related plant families, particularly Asteraceae, continue to explore the potential for identifying additional sources of xanthinin.

Table 1: Reported Botanical Sources of Xanthinin

| Genus | Species | Reference |

| Xanthium | pennsylvanicum | |

| Xanthium | spinosum | nih.gov |

| Hedosyne | ambrosiifolia | nih.gov |

Extraction Techniques from Biological Matrices

The extraction of xanthinin from plant materials involves methodologies designed to efficiently isolate the compound from the complex biological matrix. These techniques often utilize solvents or advanced technologies.

Solvent-Based Extraction Methodologies

Solvent extraction is a common approach for isolating xanthinin. Various organic solvents have been employed based on the polarity of xanthinin and the plant material. Examples of solvents used in the extraction of sesquiterpene lactones from Xanthium species include acetone, dichloromethane, and methanol (B129727) nih.gov. The choice of solvent and extraction method can influence the yield and the presence of other co-extracted compounds. For instance, aqueous extraction of Xanthium spinosum has been noted to favor the conversion of xanthinin to xanthatin (B112334) via the loss of acetic acid nih.gov.

Advanced Extraction Technologies

While specific advanced extraction technologies solely focused on xanthinin were not prominently detailed in the provided search results, general advanced techniques for extracting bioactive compounds from plants include methods like ultrasound-assisted extraction nih.govresearchgate.net. These methods can potentially enhance extraction efficiency and reduce extraction time compared to traditional solvent-based methods. However, the potential for chemical transformation of xanthinin under certain conditions, such as aqueous extraction with ultrasound leading to xanthatin formation, needs to be considered nih.gov.

Chromatographic Separation and Purification Strategies

Following extraction, chromatographic techniques are essential for separating xanthinin from other extracted compounds and achieving a high level of purity.

Column chromatography is a widely used method for the purification of xanthinin. For example, purification of xanthatin (a related compound often found with or derived from xanthinin) from Xanthium spinosum extract has been achieved using column chromatography packed with silica (B1680970) gel nih.gov. Elution is typically performed using a gradient of solvents, such as a hexane-ethyl acetate (B1210297) mixture with increasing polarity, to selectively elute compounds based on their affinity for the stationary phase nih.gov. Fractions are collected and analyzed, often using techniques like Thin-Layer Chromatography (TLC), to identify those containing the target compound nih.gov. Fractions with similar chromatographic profiles are then pooled for further purification or analysis.

Table 2: Example Chromatographic Purification Parameters

| Stationary Phase | Mobile Phase System | Elution Strategy | Detection Method (Example) | Reference |

| Silica gel | Hexane-ethyl acetate gradient | Increasing polarity | TLC | nih.gov |

Note: This table is based on methods used for related compounds like xanthatin, often purified alongside xanthinin.

The specific details of chromatographic methods, including the type of stationary phase, mobile phase composition, and gradient profile, are optimized based on the complexity of the extract and the desired purity of xanthinin.

Preparative Chromatography Applications

Preparative chromatography techniques are widely employed for the isolation and purification of natural compounds on a larger scale than analytical chromatography. These methods leverage differences in the physical and chemical properties of compounds, such as polarity, size, and affinity, to achieve separation. Common preparative chromatography techniques include preparative column chromatography, preparative thin-layer chromatography (TLC), and preparative high-performance liquid chromatography (HPLC).

Studies on the isolation of various natural products, including some xanthine (B1682287) derivatives and xanthine oxidase inhibitors from plant sources, frequently utilize preparative chromatographic methods. For instance, preparative HPLC has been used to isolate active compounds from plant extracts, employing different columns and mobile phases depending on the nature of the target compounds. mdpi.comcellulosechemtechnol.ro Preparative TLC has also been described as a preliminary technique for isolating active compounds from plant extracts before further purification. ajbasweb.comgrafiati.com Column chromatography, often using silica gel or reversed-phase materials, is a fundamental step in the isolation of many plant secondary metabolites. nih.gov The choice of stationary phase and mobile phase composition in preparative chromatography is crucial for achieving effective separation of the target compound from co-occurring substances in the crude extract.

Countercurrent Chromatography Approaches

Countercurrent chromatography (CCC), including high-speed countercurrent chromatography (HSCCC), is a liquid-liquid separation technique that does not utilize a solid support matrix. This characteristic minimizes irreversible adsorption of the sample onto a stationary phase, potentially leading to higher recovery rates compared to traditional column chromatography. CCC separates compounds based on their partition coefficients between two immiscible liquid phases.

HSCCC has been successfully applied to the isolation of various natural compounds from plant extracts, including xanthine oxidase inhibitors and other bioactive constituents. nih.govscience.govresearchgate.netscilit.comthieme-connect.comresearchgate.net The method involves selecting a suitable two-phase solvent system where the target compound exhibits a favorable partition coefficient. One phase serves as the stationary phase, while the other is pumped through the system as the mobile phase. The separation is achieved as compounds partition differently between the two phases based on their relative solubilities. Examples in the literature demonstrate the use of solvent systems composed of varying ratios of solvents such as n-hexane, ethyl acetate, methanol, and water for the isolation of natural products by HSCCC. scilit.comthieme-connect.comresearchgate.netoup.com The optimization of the solvent system and flow rate are critical parameters in developing a successful CCC method for a specific compound.

Criteria for Isolation Purity Assessment

Assessing the purity of isolated Xanthinin is a critical step to ensure its suitability for subsequent studies and applications. Various analytical techniques are employed to determine the purity of isolated natural compounds.

High-performance liquid chromatography (HPLC) is a primary method for purity analysis, allowing for the separation and detection of the target compound and potential impurities. tandfonline.comcellulosechemtechnol.roajbasweb.comresearchgate.netarabjchem.orgnih.gov The purity of a compound analyzed by HPLC can be assessed by examining the chromatogram for the presence of a single, well-defined peak corresponding to the target compound and the absence or minimal presence of other peaks. A "purity factor" derived from spectral data across the peak can also be used to indicate the absence of co-eluting impurities. ajbasweb.com

Spectroscopic methods, such as UV-Visible (UV-Vis) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, are also essential for confirming the identity and assessing the purity of isolated compounds. tandfonline.comscilit.comresearchgate.netarabjchem.orgnih.gov UV-Vis spectroscopy can be used to check the spectral purity of a peak obtained from chromatography. Mass spectrometry provides information about the molecular weight and fragmentation pattern, aiding in identification and the detection of impurities with different masses. scilit.comnih.gov NMR spectroscopy provides detailed structural information and can reveal the presence of impurities by the appearance of extraneous signals. scilit.comresearchgate.net

For certain types of isolated biological molecules, such as enzymes, purity might also be assessed by determining the specific activity, which should increase with each purification step. researchgate.net However, for a small molecule like Xanthinin, chromatographic and spectroscopic methods are the primary means of purity assessment. The criteria for acceptable purity can vary depending on the intended use of the isolated compound, but typically a high percentage of the target compound as determined by HPLC and consistent spectroscopic data are required.

Biosynthesis and Metabolic Pathways of Xanthinin

Precursor Identification and Incorporation Studies

The biosynthesis of xanthine (B1682287), a core structure related to xanthinin (B1684194) and a precursor for various methylxanthines like caffeine (B1668208), primarily follows the de novo pathway in plants. This pathway involves branches related to the metabolism of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). Key intermediates in this process include xanthosine (B1684192), xanthosine monophosphate (XMP), and guanosine monophosphate (GMP). mdpi.com In plants, xanthine can be synthesized through the purine (B94841) degradation pathway, with potential precursors including guanine (B1146940), xanthosine, or hypoxanthine (B114508). nih.gov The specific pathway utilized can vary depending on the plant species, organ, developmental stage, or environmental conditions. nih.gov Studies using 14C-labeled xanthine in Ilex paraguariensis (maté) leaves have shown that xanthine is extensively catabolized via ureides, although limited amounts are also used for the synthesis of theobromine (B1682246), theophylline, and caffeine. nih.govresearchgate.net

Enzymatic Transformations in Xanthinin Biosynthesis

Enzymatic reactions are central to the formation of xanthine and its derivatives. Xanthine oxidoreductase (XOR), a key enzyme in purine degradation, catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. proteopedia.orgashpublications.orgmdpi.com This enzyme exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO), differing in their electron acceptors. proteopedia.orgmdpi.comontosight.ai Guanine deaminase (guanase) also plays a catalytic role in converting guanine to xanthine. rsc.org

In the biosynthesis of methylxanthines, which are derived from xanthine, methyltransferase enzymes play a crucial role in transferring methyl groups. nih.gov In plants, the biosynthesis of caffeine, a well-studied methylxanthine, involves the sequential methylation of xanthine alkaloid precursors by enzymes such as caffeine synthase (CS) or xanthine methyltransferase (XMT). researchgate.netoup.com These enzymes are part of the SABATH family of S-adenosyl-L-methionine (SAM)-dependent methyltransferases, with SAM serving as the methyl donor. researchgate.netoup.comfrontiersin.org

Key Biosynthetic Enzyme Characterization

Xanthine oxidoreductase (XOR) is a molybdenum-containing enzyme found in various organisms. proteopedia.orgmdpi.com It is a homodimeric protein with a molecular weight of approximately 290 kDa, composed of independent subunits. mdpi.com The enzyme catalyzes hydroxylation at the molybdopterin (Mo-Pt) center. mdpi.com

In plants, enzymes like xanthosine methyltransferase (XMT), 7-methylxanthine (B127787) methyltransferase (MXMT), and tea caffeine synthase (TCS) are involved in the methylation steps leading to caffeine from xanthosine. frontiersin.org For instance, TCS1 from Camellia sinensis catalyzes the 3-N- and 1-N-methylation of mono- and di-methylxanthines. frontiersin.org

Enzyme Kinetics and Mechanistic Studies

Studies on the kinetics of xanthine oxidase (XO) catalyzed reactions have been conducted. The oxidation of hypoxanthine to xanthine and xanthine to uric acid by XO involves a two-step process. nih.gov The kinetics for substrates like xanthine can be complex and may show deviations from simple Michaelis-Menten kinetics, particularly over broad substrate concentration ranges. tandfonline.com Factors such as the ionization state of xanthine (which has a pKa of 7.7) can influence its interaction with XO and affect kinetic parameters. tandfonline.com

The catalytic mechanism of XO involves the transfer of electrons from the substrate at the Mo-Pt center, which are then transferred via iron-sulfur clusters to the FAD cofactor. proteopedia.orgmdpi.com In the case of XDH, electrons are passed to NAD+, while in XO, they are transferred to molecular oxygen, producing superoxide (B77818) and hydrogen peroxide. proteopedia.org

Kinetic parameters such as Vmax and Km have been determined for xanthine oxidase from various sources and under different conditions. researchgate.net

Here is a sample table illustrating kinetic parameters for Xanthine Oxidase:

| Enzyme Source | Substrate | pH | Vmax (U/mg) | Km (mM) | Reference |

| Bovine Milk | Xanthine | 6.0 | ~0.3 | - | tandfonline.com |

| Bovine Milk | Xanthine | 7.5 | ~0.6 | - | tandfonline.com |

| Bovine Milk | Xanthine | 9.0 | ~0.6 | - | tandfonline.com |

| Bovine Milk | Hypoxanthine | 6.0 | ~0.1 | - | tandfonline.com |

| Bovine Milk | Hypoxanthine | 7.5 | ~0.2 | - | tandfonline.com |

| Bovine Milk | Hypoxanthine | 9.0 | ~0.2 | - | tandfonline.com |

Note: The Km values were not explicitly provided in the snippet for all pH levels, only that the substrate concentration corresponding to Vmax is pH dependent for Xanthine. tandfonline.com

Proposed Biosynthetic Routes and Intermediate Analysis

Xanthine serves as a critical precursor in the biosynthesis of various methylxanthine compounds, particularly in plants. mdpi.com The de novo purine biosynthesis pathway, as well as pathways involving the degradation of AMP and GMP, contribute to the pool of xanthine and its related nucleoside, xanthosine. mdpi.comnih.gov Xanthosine is considered a common precursor for caffeine biosynthesis in plants. nih.govfrontiersin.orgpsu.edu

A proposed pathway for caffeine biosynthesis starting from xanthosine involves sequential methylation and hydrolysis steps: xanthosine → 7-methylxanthosine (B1261978) → 7-methylxanthine → theobromine → caffeine. nih.govfrontiersin.org Another route involves xanthine itself undergoing methylation: xanthine → 7-methylxanthine → theobromine → caffeine. nih.gov Tracer studies using 14C-labeled xanthine have provided evidence for these pathways by detecting radioactivity in intermediates like 3-methylxanthine (B41622) and theobromine. researchgate.net

Metabolic Fate and Biotransformation Pathways in Biological Systems

Xanthine is a key intermediate in the catabolism of purines in various organisms, including humans, animals, and plants. ontosight.airsc.orgcaymanchem.com In humans, xanthine is primarily converted to uric acid by xanthine oxidase, representing the final step in purine degradation. caymanchem.comwikipedia.orgdroracle.ai

Biotransformation of xanthine derivatives, such as caffeine, occurs in mammalian systems, primarily in the liver, through the action of cytochrome P450 enzymes. researchgate.net This leads to the formation of primary metabolites like paraxanthine, theobromine, and theophylline. researchgate.net

In plants, the metabolic fate of xanthine can involve its catabolism through pathways leading to ureides. nih.govresearchgate.net Studies in Ilex paraguariensis showed extensive catabolism of xanthine via ureides. nih.govresearchgate.net

Degradation Pathways

The primary degradation pathway for xanthine in humans involves its oxidation to uric acid catalyzed by xanthine oxidase. caymanchem.comwikipedia.orgdroracle.ai

In bacteria capable of degrading methylxanthines like caffeine, xanthine is often an intermediate. For example, in Pseudomonas putida and Serratia marcescens, a major pathway involves the degradation of caffeine through theobromine to 7-methylxanthine and then to xanthine, which is subsequently degraded to uric acid. jmb.or.krethz.ch In these microbial systems, xanthine can be efficiently utilized. jmb.or.kr

In some biological contexts, xanthine can also be involved in salvage pathways where purines are recycled. ontosight.ainih.gov

Here is a simplified representation of a degradation pathway involving Xanthine:

| Step | Reactant | Enzyme | Product | Organism (Example) | Reference |

| 1 | Hypoxanthine | Xanthine Oxidase | Xanthine | Human, Plants | rsc.orgcaymanchem.com |

| 2 | Xanthine | Xanthine Oxidase | Uric Acid | Human, Bacteria | droracle.aiethz.ch |

| 3 | Uric Acid | Uricase (not in humans) | Allantoin | Other Mammals | droracle.ai |

Conjugation Reactions

Information specifically detailing the conjugation reactions of Xanthinin within its biosynthesis or metabolic pathways was not found in the consulted search results. Conjugation reactions are typically Phase II metabolic processes where a substance is coupled with an endogenous molecule (such as glucuronic acid, sulfate (B86663), glutathione, amino acids, or acetate) to increase its water solubility and facilitate excretion. While general principles of conjugation in xenobiotic and endogenous compound metabolism are well-established mhmedical.comhowmed.netupol.czslideshare.netksumsc.commdpi.com, specific data, detailed research findings, or identified enzymes responsible for the conjugation of Xanthinin were not available in the provided search snippets.

Biological Activities and Mechanistic Investigations of Xanthinin

Modulation of Plant Physiological Processes

Xanthinin (B1684194) is recognized for its ability to influence plant growth and development. nih.govresearchgate.netresearchgate.net Its effects suggest a role in modulating various physiological processes within the plant.

Elucidation of Plant Growth-Regulating Activities

Early research identified Xanthinin as having plant growth-regulating properties. nih.govresearchgate.netresearchgate.net This indicates that Xanthinin can influence the rate and direction of plant development, potentially acting as either a growth promoter or inhibitor depending on the concentration and plant species. The precise nature of these growth-regulating activities requires further detailed study to be fully elucidated.

Effects on Specific Plant Developmental Stages

While Xanthinin is known to regulate plant growth, specific detailed research on its effects across different plant developmental stages is limited in the provided information. Studies on other xanthine-related compounds and purine (B94841) metabolism in plants suggest that processes like seedling growth and leaf senescence can be influenced by related metabolic pathways and enzyme activities. oup.comnih.govnih.gov For instance, xanthine (B1682287) dehydrogenase, an enzyme involved in purine catabolism, has been shown to play a role in leaf senescence and seedling growth in Arabidopsis and rice. oup.comnih.govnih.gov However, a direct link between Xanthinin and the modulation of these specific developmental stages through defined mechanisms is not clearly established in the consulted literature.

Mechanistic Hypotheses for Plant Growth Regulation

The exact mechanisms by which Xanthinin exerts its plant growth-regulating effects are not fully detailed in the available search results. As a xanthine derivative, its mode of action could potentially involve mechanisms observed for other compounds in this class. biosynth.com General xanthine derivatives are known to typically inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP within cells, which can influence various physiological processes. biosynth.com They can also act as adenosine (B11128) receptor antagonists. researchgate.netnih.govresearchgate.net However, it is important to note that these are general mechanisms associated with xanthine derivatives and have not been definitively confirmed as the specific mechanisms for Xanthinin's plant growth regulatory activity. Further research is needed to explore these potential pathways in the context of Xanthinin in plant systems.

Interactions with Cellular Targets and Biomolecules

Investigations into the cellular targets and biomolecular interactions of Xanthinin in plants are crucial for understanding its mechanism of action.

Receptor Binding Studies (if applicable)

While general xanthine derivatives, such as caffeine (B1668208) and theophylline, are known to act as adenosine receptor antagonists in various biological systems, specific studies detailing Xanthinin's binding to plant receptors are not prominently featured in the provided information. researchgate.netnih.govresearchgate.net Research on adenosine receptors in plants is an emerging field, and the interaction of specific compounds like Xanthinin with these or other potential plant receptors requires dedicated investigation.

Enzyme Modulation and Inhibition Profiles

The modulation or inhibition of enzyme activity represents a key mechanism by which many compounds influence biological processes. While the provided literature discusses the inhibition of enzymes like xanthine oxidase by various plant extracts and compounds, this is often in the context of purine metabolism and its implications for conditions like hyperuricemia, rather than the direct plant growth-regulating activity of Xanthinin. nih.govresearchgate.netphcogj.comnih.govresearchgate.netresearchgate.netjmp.ir Xanthine oxidase is involved in the catabolism of purines, converting xanthine to uric acid. oup.comphcogj.comnih.govresearchgate.net While purine metabolism is linked to plant growth and development, direct evidence demonstrating Xanthinin's specific enzyme inhibition profile in plants, beyond its general classification as a xanthine derivative with potential phosphodiesterase inhibitory activity, is limited in the search results. biosynth.com

Cellular Pathway Perturbations

Specific research detailing the direct perturbation of cellular signaling pathways solely by Xanthinin is limited in the available literature. While some sources broadly discuss xanthine derivatives and their typical mechanisms, such as the inhibition of phosphodiesterase enzymes leading to increased cyclic AMP (cAMP) levels nih.gov, this is a general characteristic attributed to a class of compounds that includes xanthine itself, and is not definitively established as a primary mechanism for Xanthinin based on the current search results.

Sesquiterpene lactones, as a class, are known to exhibit diverse biological activities, often involving interactions with various cellular targets and pathways. However, attributing these general mechanisms to Xanthinin without specific experimental evidence directly related to this compound requires caution.

Mechanisms of Action at the Molecular Level

Detailed investigations into the molecular mechanisms of action of Xanthinin, including in vitro enzymatic assays or comprehensive cellular assays specifically focused on identifying its direct molecular targets, are not extensively reported in the provided search results.

Research on related sesquiterpene lactones, such as xanthatin (B112334), has explored potential molecular interactions, including the inhibition of enzymes like thioredoxin reductase (TrxR) guidetopharmacology.org. However, these findings pertain to xanthatin and cannot be directly extrapolated to Xanthinin without specific studies on Xanthinin itself.

While Xanthinin is described as a xanthine derivative nih.gov, it is structurally distinct from xanthine, a purine base involved in purine metabolism and known to interact with enzymes like xanthine oxidase wikipedia.org. Therefore, mechanisms associated with xanthine (e.g., xanthine oxidase inhibition or effects on PI3K/Akt and NF-κB pathways as seen with xanthine nih.govresearchgate.netresearchgate.net) should not be assumed for Xanthinin.

The precise molecular targets and the detailed mechanisms by which Xanthinin exerts its observed biological effects, such as plant growth inhibition, remain areas requiring further dedicated research. In vitro and cellular assays specifically designed to elucidate Xanthinin's interactions with enzymes, receptors, or other cellular components are necessary to fully understand its molecular mechanism of action.

Comparative Biological Activity with Analogous Natural Products

Xanthinin's biological activity has been compared with that of analogous sesquiterpene lactones, particularly those also found in Xanthium species, such as xanthatin and xanthinosin (B1499396) researchgate.netmdpi.comresearchgate.net. These comparisons have primarily focused on activities like plant growth inhibition.

Studies on the phytotoxic effects of xanthanolides from Xanthium italicum have shown that both Xanthinin and xanthatin possess plant growth inhibitory activity researchgate.net. In comparative assays evaluating the inhibition of root growth in various plant species, xanthatin generally demonstrated stronger potency than Xanthinin. For instance, at a concentration of 50 µg/mL, xanthatin significantly inhibited root growth in ryegrass and Syrian rue (78% and 96% inhibition, respectively), while Xanthinin at a much higher concentration (250 µg/mL) showed weaker inhibition in lettuce, ryegrass, Syrian rue, and redroot pigweed (33%, 66%, 94%, and 99.7% inhibition, respectively) researchgate.netmdpi.comresearchgate.net. Xanthinosin also exhibited plant growth inhibitory activity, comparable to or less potent than xanthatin in some assays mdpi.comyok.gov.tr.

Beyond plant growth inhibition, other biological activities have been investigated for related sesquiterpene lactones. For example, xanthatin and xanthinosin have shown cytotoxic activity against certain human cancer cell lines in vitro yok.gov.trmdpi.comscience.gov. Lychnopholide and eremantholide C, sesquiterpene lactones isolated from Lychnophora species, have demonstrated anti-hyperuricemic effects, partly attributed to xanthine oxidase inhibition researchgate.netmdpi.com. However, direct comparative studies evaluating Xanthinin alongside these Lychnophora sesquiterpene lactones for such activities were not found in the provided results.

The comparative data available primarily highlights the differential potencies of Xanthinin, xanthatin, and xanthinosin in inhibiting plant growth, suggesting variations in their biological effects despite their structural similarities as xanthanolides.

| Compound | PubChem CID | Source Plant Genus | Noted Activity (Comparative) | Comparison Details |

| Xanthinin | 160533 | Xanthium | Plant growth inhibition | Weaker activity compared to xanthatin in tested plant growth assays. researchgate.netmdpi.comresearchgate.net |

| Xanthatin | 5281511 | Xanthium | Plant growth inhibition | More potent than Xanthinin in inhibiting root growth in various plants. researchgate.netmdpi.comresearchgate.net |

| Xanthinosin | 44453629 | Xanthium | Plant growth inhibition | Showed activity, often less potent than xanthatin. mdpi.comyok.gov.tr |

| Lychnopholide | 49767028 | Lychnophora | Anti-hyperuricemic | Inhibited hepatic xanthine oxidase activity. researchgate.netmdpi.com |

| Eremantholide C | 20835084 | Lychnophora | Anti-hyperuricemic | Inhibited hepatic xanthine oxidase activity. researchgate.netmdpi.com |

| Goyazensolide | 5358393 | Lychnophora | Anti-hyperuricemic | Inhibited hepatic xanthine oxidase activity. researchgate.netmdpi.com |

Structure Activity Relationship Sar Studies of Xanthinin and Its Analogs

Systematic Structural Modifications and Derivatization Strategies

Systematic structural modification and derivatization are fundamental strategies in SAR studies aimed at understanding how specific changes to a molecule's structure impact its biological activity. This involves synthesizing a series of analogs where specific parts of the parent compound are altered. For a compound like Xanthinin (B1684194), potential modification sites based on its structure ontosight.ai would include:

The cyclohepta[b]furan-2-one core: Modifications to the ring system, such as altering ring sizes, introducing or removing double bonds, or changing the furanone moiety.

The 7-methyl-3-methylene substituent: Altering the size or nature of the alkyl group at position 7 or modifying/removing the exocyclic double bond at position 3.

The 6-[(1R)-1-(acetyloxy)-3-oxobutyl] side chain: Modifications to the ester group, the ketone functionality, the alkyl chain length, or the stereochemistry at the chiral center (1R).

Derivatization strategies could involve introducing various functional groups through reactions like esterification, etherification, amidation, reduction, oxidation, or halogenation at different positions of the Xanthinin scaffold. For example, modifying hydroxyl or carbonyl groups, or introducing new substituents onto the ring system or side chain.

While specific examples of systematic derivatization of Xanthinin are not extensively detailed in the provided search results, research on other natural products and complex molecules demonstrates the power of this approach in elucidating key structural features responsible for activity. Studies on xanthine (B1682287) derivatives, for instance, highlight modifications at positions N1, N3, N7, and C8 as crucial for altering activity against targets like adenosine (B11128) receptors or xanthine oxidase. nih.govnih.govresearchgate.net Applying similar systematic approaches to Xanthinin would involve synthesizing a library of analogs with targeted modifications and evaluating their biological effects.

Correlation of Structural Features with Biological Response

Correlating specific structural features with observed biological responses is the core of SAR studies. By analyzing the activity profiles of a series of analogs, researchers can deduce which parts of the molecule are essential for binding to a biological target and eliciting a response.

Influence of Specific Functional Groups

Different functional groups within a molecule contribute to its interaction with biological targets through various forces, including hydrogen bonding, ionic interactions, van der Waals forces, and hydrophobic effects. For Xanthinin, the key functional groups include:

Lactone carbonyl: This group can act as a hydrogen bond acceptor and is often involved in interactions with amino acid residues in binding pockets.

Exocyclic double bond: This feature can participate in π-π interactions and may also be a site for Michael addition, potentially leading to covalent interactions with biological molecules.

Ester group: The ester linkage can influence polarity and can be a site for enzymatic hydrolysis, affecting metabolic stability.

Ketone group: The ketone carbonyl can also act as a hydrogen bond acceptor and is a potential site for reduction.

Hydroxyl groups (implied in the sesquiterpene lactone structure): While not explicitly detailed for every position in the provided structure description, hydroxyl groups are common in natural products and can act as hydrogen bond donors or acceptors, significantly impacting solubility and binding.

Studies on the SAR of other compounds, such as flavonoids inhibiting xanthine oxidase, demonstrate the critical role of hydroxyl groups and planar structures for activity. acs.orgmdpi.com Similarly, the presence and position of functional groups on xanthine derivatives have been shown to influence their activity against various targets. researchgate.netlongdom.org The specific contribution of each functional group in Xanthinin to its reported anti-inflammatory or cell growth effects would need to be determined through targeted modifications and biological testing.

Impact of Stereochemistry

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in biological recognition and activity. Biological targets, such as proteins and enzymes, are chiral environments that can interact differently with different stereoisomers of a compound. Xanthinin is noted to have complex stereochemistry with specific configurations at multiple positions. ontosight.ai

The biological activity of a chiral compound is often highly dependent on its absolute configuration. One stereoisomer may be significantly more potent or selective than another, or they may even exhibit different types of activity. Studies on xanthine derivatives have shown instances where the (R)-enantiomer of a compound was significantly more potent than the (S)-enantiomer against a biological target. mdpi.com This highlights the importance of considering and controlling stereochemistry during the synthesis and evaluation of Xanthinin analogs. Investigating the biological activity of different stereoisomers of Xanthinin and its chiral analogs would be essential to fully understand its SAR.

Computational Approaches to SAR Analysis

Computational approaches are increasingly valuable tools in SAR studies, complementing experimental methods and providing insights into molecular interactions and activity prediction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate structural descriptors of compounds with their biological activity. acs.orgtandfonline.com These models can then be used to predict the activity of new, untested compounds. QSAR studies involve:

Descriptor Calculation: Computing numerical descriptors that represent various physicochemical properties of the molecules, such as electronic, steric, and hydrophobic parameters.

Model Development: Using statistical methods (e.g., multiple linear regression, partial least squares) to build a relationship between the descriptors and the biological activity data.

Model Validation: Assessing the robustness and predictive power of the model using internal and external validation techniques.

While specific QSAR studies on Xanthinin were not found in the search results, QSAR has been successfully applied to study the SAR of other compound classes, including xanthine derivatives targeting xanthine oxidase and DPP-4. acs.orgtandfonline.comacs.orgnih.govgoogle.comacs.orgnih.govrsc.org These studies demonstrate that QSAR can provide valuable insights into the structural requirements for activity and guide the design of more potent analogs. Applying QSAR to a series of Xanthinin analogs with known biological activity could help identify the key molecular properties that govern its interactions with biological targets.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict the preferred binding orientation (docking) and study the dynamic interactions (dynamics simulations) of a small molecule (ligand) with a biological target, such as a protein. nih.govrsc.orgacs.orgnih.govbanglajol.infoorientjchem.orgnih.govresearchgate.net

Molecular Docking: This method predicts how a ligand fits into the binding site of a target protein, estimating the binding affinity based on scoring functions. Docking can help visualize the potential interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and amino acid residues in the binding site. rsc.orgacs.orgnih.govorientjchem.orgnih.govresearchgate.net

Molecular Dynamics Simulations: These simulations provide a dynamic view of the ligand-protein complex over time, accounting for the flexibility of both the ligand and the protein. MD simulations can offer insights into the stability of the complex and the conformational changes that occur upon binding. tandfonline.comnih.govrsc.orgresearchgate.net

Molecular docking and dynamics simulations have been widely used in SAR studies of various compound classes, including xanthine oxidase inhibitors and other bioactive molecules, to understand their binding modes and the key interactions driving their activity. nih.govrsc.orgacs.orgnih.govbanglajol.infoorientjchem.orgnih.govresearchgate.netjst.go.jp Applying these techniques to Xanthinin and its analogs, if the structure of a relevant biological target becomes available, could provide detailed atomic-level insights into how these molecules interact with their targets, explaining observed SAR and guiding the design of improved compounds.

Advanced Analytical Methodologies for Xanthinin Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic techniques are indispensable for the separation, isolation, and quantification of Xanthinin (B1684194) from complex plant matrices, such as those derived from various Xanthium species. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most prominently used methods in this regard.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for both the preparative isolation and analytical quantification of Xanthinin. In research focused on the constituents of Xanthium species, reversed-phase HPLC is frequently utilized. For preparative purposes, aiming to isolate pure Xanthinin for further studies, columns such as the Ultimate® XB-C18 are employed. A common mobile phase involves a gradient system of methanol (B129727) and water, which allows for the effective separation of Xanthinin from other structurally similar sesquiterpenoid lactones. u-szeged.hu For instance, a gradient elution from 50% to 80% methanol in water has been successfully used to purify related xanthanolides. u-szeged.hu

For the quantitative analysis of sesquiterpenoid lactones like Xanthinin in plant extracts, analytical HPLC methods coupled with a photodiode array (PDA) detector are established. These methods often utilize a reversed-phase C18 column and an isocratic or gradient mobile phase, typically consisting of acetonitrile (B52724) and water, to achieve high resolution and sensitivity. nih.gov

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), serves as a powerful tool for the identification of Xanthinin, especially in the analysis of volatile and semi-volatile fractions of plant extracts. In studies of the essential oil composition of Xanthium strumarium, Xanthinin has been identified as a minor component. nih.gov The analysis is typically performed on a non-polar capillary column, such as one with a 5% phenyl methyl siloxane stationary phase. The temperature of the GC oven is programmed to increase gradually to allow for the separation of a wide range of compounds based on their boiling points and affinities for the stationary phase. lcms.cz While specific retention times can vary depending on the exact chromatographic conditions, GC-MS analysis provides characteristic mass spectra that aid in the identification of Xanthinin by comparing the obtained spectra with library data.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a versatile and rapid technique widely used for the preliminary analysis and monitoring of fractions during the isolation of Xanthinin. It plays a crucial role in tracking the progress of purification by column chromatography. unipa.it For the analysis of sesquiterpenoid lactones, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. The choice of the mobile phase is critical for achieving good separation. A solvent system of hexane (B92381) and ethyl acetate (B1210297) in a 1:1 ratio has been reported to be effective for the separation of xanthatin (B112334), a closely related compound to Xanthinin (deacetylxanthinin), yielding a specific retardation factor (Rf) value. sphinxsai.com Visualization of the separated spots on the TLC plate is typically achieved under UV light (254 nm and 366 nm) or by spraying with a revealing agent such as a sulfuric acid-ceric sulfate (B86663) solution followed by heating. sphinxsai.com

Spectroscopic Techniques for Structural Elucidation (Focus on academic application, not basic ID data)

While chromatographic techniques are essential for purification and quantification, spectroscopic methods are paramount for the detailed structural elucidation of Xanthinin. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used to unravel the intricate molecular architecture of this sesquiterpenoid lactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance spectroscopy is the most powerful technique for the de novo structure determination and stereochemical assignment of Xanthinin. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the complete connectivity and spatial arrangement of the molecule.

The 1H NMR spectrum provides information about the number and types of protons, their chemical environment, and their coupling relationships. For Xanthinin, characteristic signals include those for methyl groups, olefinic protons, and protons attached to the lactone ring. u-szeged.hu The 13C NMR spectrum, often acquired with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), reveals the number and types of carbon atoms (methyl, methylene, methine, and quaternary carbons). u-szeged.hu

To establish the complete bonding framework, 2D NMR experiments are essential. Correlation Spectroscopy (COSY) is used to identify proton-proton spin-spin coupling networks, allowing for the tracing of adjacent protons within the molecule. unipa.it Heteronuclear Single Quantum Coherence (HSQC) experiments correlate directly bonded proton and carbon atoms. The most crucial experiment for elucidating the carbon skeleton is the Heteronuclear Multiple Bond Correlation (HMBC) experiment, which reveals long-range correlations (typically 2-3 bonds) between protons and carbons. These correlations are instrumental in connecting the different spin systems and functional groups to build the complete molecular structure. unipa.it Furthermore, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule. unipa.it

Table 1: 1H and 13C NMR Spectral Data for a Xanthinin-related Dimeric Sesquiterpenoid Lactone (in CDCl3) u-szeged.hu

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 52.6 | |

| 2 | 143.2 | 7.21 (d, 1.2) |

| 3 | 134.4 | |

| 4 | 200.1 | |

| 5 | 58.7 | 3.33 (t, 8.4) |

| 6 | 25.8 | 2.15 (m), 2.38 (m) |

| 7 | 40.5 | 2.91 (m) |

| 8 | 79.9 | 4.31 (t, 10.2) |

| 9 | 36.5 | 1.83 (m), 2.05 (m) |

| 10 | 33.7 | 2.89 (m) |

| 11 | 139.5 | |

| 13 | 122.5 | 5.58 (d, 2.9), 6.30 (d, 2.9) |

| 14 | 16.5 | 1.13 (d, 7.2) |

| 15 | 21.0 | 2.14 (s) |

Note: This data is for a related dimeric compound and serves as an example of the type of data obtained. Specific assignments for Xanthinin monomer may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry is a vital tool for determining the molecular weight and elemental composition of Xanthinin, as well as for gaining structural information through the analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. u-szeged.hu

Electron Ionization Mass Spectrometry (EI-MS) is commonly used to induce fragmentation of the molecule. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the compound's structure. For the related compound xanthatin, the mass spectrum shows a molecular ion peak (M+) and several key fragment ions. sphinxsai.com The fragmentation of sesquiterpenoid lactones often involves characteristic losses, such as the loss of a methyl group (M-15) or other neutral fragments, which provide clues about the molecule's structure. sphinxsai.com

More advanced techniques like tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (UPLC-ESI-MS/MS), allow for the selection of the precursor ion of Xanthinin and its subsequent fragmentation. This controlled fragmentation provides detailed structural information by revealing the connectivity of different parts of the molecule. The analysis of these fragmentation pathways is crucial for the confirmation of known structures and the identification of new, related compounds in complex mixtures. merckmillipore.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques employed in the structural elucidation and quantification of xanthine (B1682287). These methods provide valuable insights into the functional groups and chromophoric systems present in the molecule.

Infrared (IR) Spectroscopy:

IR spectroscopy is instrumental in identifying the characteristic functional groups within the xanthine molecule. The IR spectrum of xanthine exhibits distinct absorption bands that correspond to the vibrational frequencies of its constituent bonds. Of particular importance are the stretching vibrations of the N-H and C=O groups, which are prominent features of the xanthine structure.

Interactive Table: Characteristic Infrared Absorption Bands for Xanthine

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3501 | N-H Stretch | Amine (N-H) |

| 3485 | N-H Stretch | Amine (N-H) |

| 3444 | N-H Stretch | Amine (N-H) |

| ~1700 | C=O Stretch | Carbonyl (C=O) |

| ~1660 | C=O Stretch | Carbonyl (C=O) |

Note: The exact positions of the C=O stretching bands can vary depending on the specific derivative and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy is a powerful tool for analyzing the chromophores within the xanthine molecule. The purine (B94841) ring system of xanthine, with its conjugated double bonds, gives rise to characteristic electronic transitions that result in the absorption of UV radiation. The wavelength of maximum absorption (λmax) is a key parameter obtained from a UV-Vis spectrum and is often used for quantitative analysis.

Xanthine and its derivatives typically exhibit strong UV absorbance in the range of 269–278 nm. For instance, theophylline, a well-known xanthine derivative, has a maximum absorption at approximately 277 nm. The UV-Vis absorption properties of xanthine are sensitive to the solvent environment and pH, which can influence the electronic structure of the molecule. This technique is widely used for the quantitative determination of xanthine in various samples, including biological fluids and food products.

Interactive Table: Ultraviolet-Visible Absorption Maxima for Xanthine and a Key Derivative

| Compound | Wavelength of Maximum Absorption (λmax) | Solvent/Conditions |

| Xanthine | ~270 nm | Aqueous Solution |

| Theophylline | 277 nm | 0.1N NaOH |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of xanthine in complex mixtures. These powerful analytical approaches provide both qualitative and quantitative information with high sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS has emerged as the premier technique for the analysis of xanthine and its metabolites in a wide array of complex matrices, including biological fluids, plant extracts, and food products. The separation power of liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), combined with the sensitive and specific detection capabilities of mass spectrometry, allows for the accurate identification and quantification of xanthine, even at trace levels.

In a typical LC-MS workflow, the sample is first subjected to a separation on an LC column, often a reversed-phase C18 column, to resolve xanthine from other components in the mixture. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly employed ionization technique for xanthine analysis, as it is a soft ionization method that minimizes fragmentation and preserves the molecular ion. Tandem mass spectrometry (MS/MS) is frequently used for enhanced selectivity and structural confirmation. In MS/MS, the molecular ion of xanthine is selected and fragmented, and the resulting fragment ions are detected, providing a unique "fingerprint" for the molecule.

A validated LC-MS/MS method for the quantitative determination of xanthine in vegetables reported a lower limit of quantitation (LLOQ) of 1.0 μg/g. nih.gov This high sensitivity makes LC-MS an invaluable tool for metabolic studies and food analysis.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful hyphenated technique that can be utilized for the analysis of xanthine and its derivatives. However, due to the relatively low volatility of xanthine, a derivatization step is often required to convert it into a more volatile compound suitable for gas chromatography. Trimethylsilyl (TMS) derivatives of xanthine are commonly prepared for this purpose.

In GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection. GC-MS offers excellent chromatographic resolution and is particularly useful for the analysis of complex mixtures of xanthine derivatives in biological samples. For instance, a GC-MS method has been successfully employed for the differential assay of xanthine and hypoxanthine (B114508) in plasma, serum, and erythrocytes. nih.gov

Interactive Table: Comparison of LC-MS and GC-MS for Xanthine Analysis

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Sample Volatility | Suitable for non-volatile and thermally labile compounds like xanthine. | Requires derivatization to increase the volatility of xanthine. |

| Sample Preparation | Often involves protein precipitation, solid-phase extraction, or dilution. | Typically requires a derivatization step in addition to extraction. |

| Separation Principle | Based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Based on the partitioning of the volatile analyte between a gaseous mobile phase and a solid or liquid stationary phase. |

| Ionization | Commonly uses electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). | Typically employs electron ionization (EI) or chemical ionization (CI). |

| Applications | Widely used for the analysis of xanthine in biological fluids, food, and environmental samples. | Applied to the analysis of xanthine and its derivatives in biological samples. |

Beyond the conventional coupling of chromatography with mass spectrometry, more advanced spectroscopic techniques can be hyphenated to provide even greater insight into the structure and properties of xanthine and its derivatives.

One such advanced technique is Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) . This powerful combination allows for the direct acquisition of NMR spectra of compounds as they elute from the LC column. This is particularly valuable for the unambiguous structure elucidation of novel xanthine metabolites or derivatives in complex mixtures, as NMR provides detailed information about the chemical environment of each atom in the molecule.

Another innovative approach involves the coupling of Capillary Electrophoresis with Mass Spectrometry (CE-MS) . Capillary electrophoresis offers a different separation mechanism compared to liquid chromatography, based on the electrophoretic mobility of the analytes in an electric field. This can provide complementary separation selectivity for complex samples containing xanthine and its isomers. The coupling of CE with MS allows for the sensitive and specific detection of the separated compounds.

Furthermore, multispectroscopic methods that combine techniques such as fluorescence spectroscopy, circular dichroism (CD), and Fourier-transform infrared (FT-IR) spectroscopy can be used to study the interaction of xanthine with biological macromolecules, such as enzymes. mdpi.com These approaches provide a wealth of information on the binding mechanisms and conformational changes that occur upon interaction.

Development of High-Throughput Analytical Platforms

The increasing demand for the rapid analysis of large numbers of samples in fields such as drug discovery, clinical diagnostics, and food safety has driven the development of high-throughput analytical platforms for xanthine. These platforms aim to increase sample throughput, reduce analysis time, and minimize manual intervention.

One approach to achieving high-throughput analysis is the use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry. UHPLC systems utilize columns with smaller particle sizes, allowing for faster separations without sacrificing resolution. This can significantly reduce the analysis time per sample, enabling the processing of a larger number of samples in a given timeframe. For example, a UHPLC-MS method has been developed for the rapid analysis of methylxanthines in tea, achieving baseline separation in under 30 seconds. nih.gov

Automated sample preparation is another key component of high-throughput platforms. Robotic systems can be employed to perform tasks such as liquid handling, extraction, and derivatization, thereby increasing precision and freeing up laboratory personnel for other tasks.

Furthermore, the development of biosensors offers a promising avenue for the rapid and high-throughput detection of xanthine. These devices typically incorporate a biological recognition element, such as an enzyme (e.g., xanthine oxidase), coupled with a transducer that converts the biological recognition event into a measurable signal. Amperometric biosensors, for example, have been developed for the determination of xanthine. nih.gov

Finally, high-throughput screening (HTS) assays are widely used in drug discovery to identify compounds that interact with a specific biological target. In the context of xanthine, HTS assays have been developed to screen for inhibitors of xanthine oxidase, an enzyme involved in xanthine metabolism. These assays are typically performed in a microplate format, allowing for the simultaneous testing of thousands of compounds.

Ecological and Evolutionary Context of Xanthinin

Role in Plant Defense Mechanisms and Allelopathy

Xanthinin (B1684194) is recognized for its phytotoxic properties, which contribute to the defense mechanisms of Xanthium species. A significant aspect of this defense is allelopathy, where a plant releases biochemicals that influence the growth, survival, and reproduction of other nearby plants. Studies have shown that Xanthinin, along with other xanthanolides like xanthatin (B112334), are released by Xanthium italicum and can suppress the growth of neighboring plants. guidetopharmacology.org This selective phytotoxicity is considered a factor contributing to the invasive success of species like X. italicum. guidetopharmacology.org

Research indicates that extracts containing Xanthinin and xanthatin from Xanthium italicum can significantly inhibit the seedling growth of various test plants, including lettuce and ryegrass, while having a less pronounced effect on the growth of X. italicum itself. guidetopharmacology.org This suggests a potential mechanism by which these plants can outcompete native species.

Interactions with Herbivores and Pathogens

While xanthine (B1682287) alkaloids such as caffeine (B1668208) are known to play roles in defense against herbivores and pathogens in other plant species, specific detailed research findings on the direct interactions of Xanthinin with herbivores and pathogens are limited in the provided search results. Plant defense against herbivores and pathogens can involve a variety of chemical compounds, including alkaloids, terpenoids, and phenolics. Sesquiterpene lactones, the class of compounds to which Xanthinin belongs, are known to have various biological activities, including potential deterrent or toxic effects on herbivores and antimicrobial properties. However, the specific impact of Xanthinin on particular herbivores or pathogens requires further dedicated investigation.

Biosynthetic Gene Evolution and Diversification

The biosynthetic pathway for sesquiterpene lactones, including Xanthinin, involves a series of enzymatic steps derived from isoprenoid precursors. While the biosynthesis and gene evolution of other plant compounds, such as xanthine alkaloids, have been studied in detail, including the convergent evolution of related enzymes, specific information on the genes and their evolutionary history responsible for Xanthinin biosynthesis was not prominently featured in the provided search results. The evolution of plant biosynthetic pathways for secondary metabolites is often driven by natural selection pressures from the environment, including interactions with herbivores and pathogens. Diversification of these genes can lead to the production of a variety of compounds with different ecological functions.

Ecological Distribution and Environmental Factors Influencing Production

Xanthinin has been isolated from Xanthium species, including Xanthium pennsylvanicum and Xanthium italicum. Xanthium italicum is described as an invasive weed found in various regions, including Europe and Asia, having spread to several provinces in China. guidetopharmacology.org The presence and concentration of secondary metabolites in plants can be influenced by a range of environmental factors, such as climate conditions, soil properties, sunlight, and water availability. Additionally, biotic factors like the presence of pests and diseases can also impact the production of defensive compounds. While these general principles apply to plant secondary metabolism, specific data detailing how different environmental factors quantitatively influence the production of Xanthinin within Xanthium species was not extensively covered in the provided search results.

Future Research Directions and Translational Perspectives

Discovery of Novel Biological Activities and Applications

While xanthine (B1682287) derivatives are well-known for their roles as adenosine (B11128) receptor antagonists and phosphodiesterase inhibitors, ongoing research continues to unveil new biological activities. ekb.egnih.gov Future investigations are expected to focus on several promising areas:

Expansion of Therapeutic Targets: Researchers are exploring the potential of xanthine derivatives to target a wider range of diseases. This includes their application as anti-inflammatory, antimicrobial, antioxidant, and antitumor agents. nih.gov The structural versatility of the xanthine scaffold allows for the synthesis of new derivatives with enhanced specificity and efficacy for these novel targets. nih.gov

Agrochemical Applications: Recent studies have indicated the potential of novel xanthine derivatives in agriculture. For instance, certain synthetic derivatives containing a pyrethroid moiety have demonstrated significant insecticidal and fungicidal activities. acs.org Further research in this area could lead to the development of new, potentially more sustainable pesticides and fungicides. acs.org

Metabolic Regulation: Unbiased multi-omics approaches have identified xanthine as a pro-survival metabolite in nematodes with mitochondrial dysfunction. nih.govnih.gov This suggests a previously unknown role for xanthine in metabolic regulation and stress response. Future studies could explore the therapeutic potential of xanthine derivatives in managing metabolic disorders and age-related diseases linked to mitochondrial dysfunction. nih.govnih.gov

Detailed research findings have shown that specific substitutions on the xanthine ring system can dramatically alter its biological activity. For example, N1 substitution is often associated with adenosine antagonism, while N3 substitution can contribute to bronchodilator properties. nih.gov C8 substitutions have been shown to significantly increase the pharmaceutical properties of these compounds. nih.gov

| Research Area | Potential Application | Key Findings |

| Therapeutic Expansion | Anti-inflammatory, antimicrobial, antitumor agents | The versatile xanthine scaffold allows for the synthesis of derivatives with novel biological activities. nih.gov |

| Agrochemicals | Insecticides, fungicides | Synthetic xanthine derivatives have shown promising activity against agricultural pests and pathogens. acs.org |

| Metabolic Disorders | Management of mitochondrial dysfunction-related diseases | Xanthine has been identified as a pro-survival metabolite in models of mitochondrial dysfunction. nih.govnih.gov |

Exploration of Undiscovered Biosynthetic Pathways

The biosynthesis of xanthine alkaloids, such as caffeine (B1668208) and theobromine (B1682246), has been a subject of significant research. In plants, xanthine is primarily synthesized through the de novo pathway, involving key intermediates like AMP, IMP, and XMP. nih.govmdpi.com However, there are still gaps in our understanding of the complete biosynthetic network.

Future research will likely focus on:

Elucidating Alternative Pathways: While the main pathways for caffeine biosynthesis are relatively well-understood, secondary or alternative pathways exist in plants. nih.gov The characterization of the enzymes and intermediates involved in these alternative routes could reveal novel metabolic networks and regulatory mechanisms.

Investigating Convergent Evolution: Xanthine alkaloid biosynthesis has evolved independently in different plant species, a phenomenon known as convergent evolution. researchgate.netoup.com Comparative studies of the biosynthetic enzymes, such as xanthine methyltransferase (XMT) and caffeine synthase (CS), across different species can provide insights into the molecular mechanisms of enzyme evolution and substrate specificity. researchgate.net

Biosynthesis in Other Organisms: While plants are the primary source of many well-known xanthine derivatives, the biosynthetic capabilities of microorganisms and fungi are less explored. Investigating these organisms could lead to the discovery of novel xanthine compounds and biosynthetic enzymes.

Advancements in Sustainable Production Methods

The commercial production of many xanthine derivatives relies on chemical synthesis, which can be resource-intensive and generate hazardous waste. nih.gov There is a growing interest in developing more sustainable and environmentally friendly production methods.

Key areas for future research include:

Metabolic Engineering: By understanding the biosynthetic pathways of xanthine alkaloids, researchers can use metabolic engineering strategies to improve their production in plants or microbial hosts. nih.govmdpi.com This could involve overexpressing key biosynthetic genes or modifying regulatory pathways to enhance yield.

Biocatalysis: The use of isolated enzymes or whole-cell biocatalysts for the synthesis of xanthine derivatives offers a green alternative to traditional chemical synthesis. This approach can lead to higher specificity, milder reaction conditions, and reduced environmental impact.

Green Chemistry Approaches: The application of green chemistry principles to the synthesis of xanthine derivatives is an active area of research. This includes the use of renewable starting materials, such as naturally occurring xanthines, and the development of eco-friendly reaction conditions. uniroma1.itresearchgate.net For example, electrochemical methods are being explored for the synthesis of novel xanthine derivatives. researchgate.net

| Production Method | Advantages | Research Focus |

| Metabolic Engineering | Increased yield, use of renewable resources | Overexpression of key genes, modification of regulatory pathways. nih.govmdpi.com |

| Biocatalysis | High specificity, mild reaction conditions, reduced waste | Discovery and optimization of novel enzymes for xanthine synthesis. |

| Green Chemistry | Use of renewable starting materials, environmentally benign processes | Development of electrochemical synthesis and other sustainable methods. uniroma1.itresearchgate.net |

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)

The application of "omics" technologies is revolutionizing the study of natural products, including xanthine and its derivatives. frontiersin.org These high-throughput approaches provide a holistic view of the biological systems involved in xanthine biosynthesis and activity.

Future research will benefit from:

Genomics: The sequencing of genomes from xanthine-producing plants provides a blueprint of the genes involved in their biosynthesis. frontiersin.org Comparative genomics can help identify novel biosynthetic genes and understand the evolution of these pathways.

Transcriptomics and Proteomics: These technologies allow for the study of gene expression and protein profiles under different conditions, providing insights into the regulation of xanthine biosynthesis. frontiersin.org

Metabolomics: Untargeted metabolomics can be used to discover novel xanthine derivatives and to understand the metabolic response of organisms to these compounds. nih.govmdpi.com Multi-omics approaches, integrating data from genomics, transcriptomics, proteomics, and metabolomics, will be crucial for a comprehensive understanding of the biology of xanthine. nih.govnih.gov

Development of Advanced Delivery Systems (for agricultural or research applications)

To enhance the efficacy of xanthine derivatives in various applications, the development of advanced delivery systems is crucial. This is particularly relevant for their use in agriculture, where controlled release and targeted delivery can improve performance and reduce environmental impact.

Future research in this area may involve:

Nanoencapsulation: Encapsulating xanthine derivatives in nanoparticles can protect them from degradation, improve their solubility, and allow for their controlled release. mdpi.com

Liposomes and Niosomes: These vesicular systems can be used to deliver both hydrophilic and lipophilic xanthine derivatives, enhancing their bioavailability and cellular uptake. mdpi.com

Pickering Emulsions: These are emulsions stabilized by solid particles and offer a stable and biocompatible system for the delivery of bioactive compounds like xanthine derivatives. mdpi.com

The development of such advanced delivery systems will be essential for translating the promising biological activities of novel xanthine derivatives into practical applications, both in research and in industries such as agriculture.

Q & A